
N-(1-(p-Tolyl)ethyl)thietan-3-amine
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Overview
Description
N-(1-(p-Tolyl)ethyl)thietan-3-amine is an organic compound characterized by a thietan ring attached to an amine group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(p-Tolyl)ethyl)thietan-3-amine typically involves the reaction of p-tolyl ethyl ketone with thietan-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques such as chromatography and recrystallization ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(p-Tolyl)ethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thietan ring, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thietan derivatives.
Scientific Research Applications
N-(1-(p-Tolyl)ethyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-(p-Tolyl)ethyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: A simpler analog without the p-tolyl group.
p-Tolyl ethyl ketone: Lacks the thietan ring but contains the p-tolyl group.
Thiazoles: Compounds with a similar sulfur-containing ring structure but different substituents.
Uniqueness
N-(1-(p-Tolyl)ethyl)thietan-3-amine is unique due to the combination of the thietan ring and the p-tolyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C12H17NS |
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Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C12H17NS/c1-9-3-5-11(6-4-9)10(2)13-12-7-14-8-12/h3-6,10,12-13H,7-8H2,1-2H3 |
InChI Key |
XYOVVVUDNCXOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC2CSC2 |
Origin of Product |
United States |
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